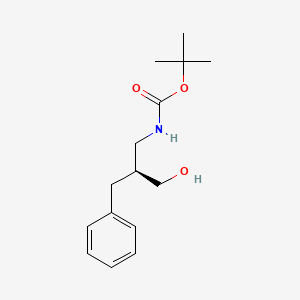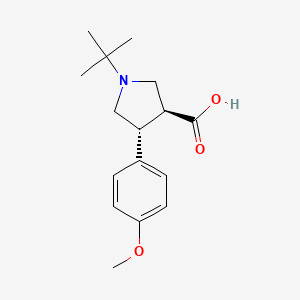
4-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with a methyl group at the 4-position and a pyridin-3-yl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of pyridine-3-carbaldehyde with a suitable pyrrole precursor. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the formyl group on the pyrrole ring. The reaction conditions generally involve heating the reactants under reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid.
Reduction: 4-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-methanol.
Substitution: Various halogenated or nitrated derivatives of the pyrrole ring.
Applications De Recherche Scientifique
4-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrrole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-5-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde: Similar structure but with the pyridine ring at the 2-position.
4-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde: Similar structure but with the pyridine ring at the 4-position.
4-Methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde: Similar structure but with a pyrazole ring instead of a pyrrole ring.
Uniqueness
4-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
4-methyl-5-pyridin-3-yl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-8-10(7-14)6-13-11(8)9-3-2-4-12-5-9/h2-7,13H,1H3 |
Clé InChI |
UREORENIDIBKNO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC=C1C=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


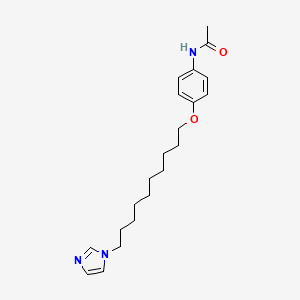
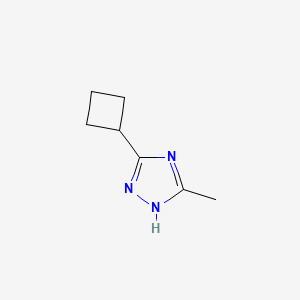

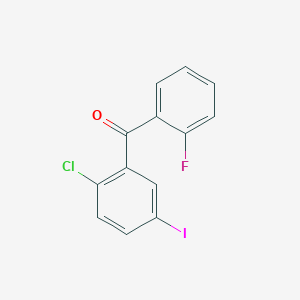
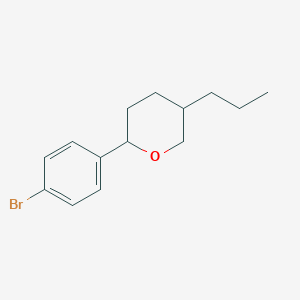

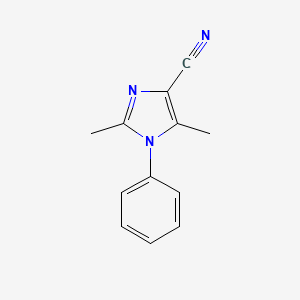
![Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate](/img/structure/B12943188.png)
![7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12943189.png)
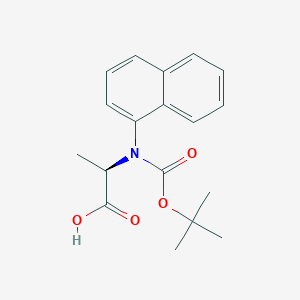
![Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B12943197.png)

